3-[Isopropyl(4-methylbenzoyl)amino]-5-phenylthiophene-2-carboxylic acid
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Overview
Description
3-[Isopropyl(4-methylbenzoyl)amino]-5-phenylthiophene-2-carboxylic acid is an amido thiophene-2-carboxylic acid derivative. This compound is known for its role as an inhibitor of Hepatitis C Virus (HCV) RNA polymerase . It has a molecular formula of C22H21NO3S and a molecular weight of 379.47 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Isopropyl(4-methylbenzoyl)amino]-5-phenylthiophene-2-carboxylic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a variety of methods, including the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with a halogenated thiophene in the presence of a palladium catalyst.
Amidation Reaction: The final step involves the amidation of the thiophene-2-carboxylic acid with isopropyl(4-methylbenzoyl)amine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
3-[Isopropyl(4-methylbenzoyl)amino]-5-phenylthiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the amide can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the compound.
Scientific Research Applications
3-[Isopropyl(4-methylbenzoyl)amino]-5-phenylthiophene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Acts as an inhibitor of HCV RNA polymerase, making it a potential antiviral agent.
Medicine: Investigated for its potential therapeutic effects against HCV infections.
Industry: Could be used in the development of new pharmaceuticals and chemical processes.
Mechanism of Action
The compound exerts its effects by inhibiting the activity of HCV RNA polymerase (EC 2.7.7.6), an enzyme crucial for the replication of the Hepatitis C Virus . By binding to the active site of the enzyme, it prevents the synthesis of viral RNA, thereby inhibiting viral replication and reducing the viral load in infected individuals.
Comparison with Similar Compounds
Similar Compounds
3-[Isopropyl(4-methylbenzoyl)amino]-5-phenylthiophene-2-carboxylic acid: is similar to other thiophene derivatives and benzamides, such as:
Uniqueness
What sets this compound apart is its specific inhibitory action on HCV RNA polymerase, which is not a common feature among other thiophene or benzamide derivatives .
Properties
Molecular Formula |
C22H21NO3S |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
3-[(4-methylbenzoyl)-propan-2-ylamino]-5-phenylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C22H21NO3S/c1-14(2)23(21(24)17-11-9-15(3)10-12-17)18-13-19(27-20(18)22(25)26)16-7-5-4-6-8-16/h4-14H,1-3H3,(H,25,26) |
InChI Key |
LRHXIDOGMBZJFN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)N(C2=C(SC(=C2)C3=CC=CC=C3)C(=O)O)C(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(C2=C(SC(=C2)C3=CC=CC=C3)C(=O)O)C(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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